11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride is a complex organic compound known for its significant pharmacological properties This compound is part of the benzoquinolizine family, which is characterized by a fused ring structure that includes both benzene and quinolizine rings
Preparation Methods
The synthesis of 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride involves several steps. One common method starts with the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile using the chloride of various ethyl alkylhydrogenmalonates. This is followed by esterification to yield the corresponding diester-amides. The final step involves cyclization by refluxing with phosphoryl chloride .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolizine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions often involve the amino group, leading to the formation of various derivatives.
Common reagents used in these reactions include phosphoryl chloride for cyclization and various alkylhydrogenmalonates for acylation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have investigated its effects on various biological pathways.
Medicine: It has shown potential as an analeptic, anti-inflammatory, and hypotensive-antihypertensive agent.
Industry: Its unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. It promotes the depletion of these neurotransmitters from stores and decreases their uptake into synaptic vesicles. This mechanism is particularly effective in managing hyperkinetic movement disorders by inhibiting dopamine transmission .
Comparison with Similar Compounds
Similar compounds include other benzoquinolizine derivatives such as:
- 1-Alkyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizin-2-ones
- 3-Ethylidene-1,2,4,6,7,11b-hexahydrobenzo[a]quinolizine
- cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid
What sets 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride apart is its specific substitution pattern and its potent pharmacological effects, particularly in the central nervous system.
Properties
CAS No. |
39630-41-6 |
---|---|
Molecular Formula |
C15H24Cl2N2O2 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
(2S,11bR)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-18-14-7-10-3-5-17-6-4-11(16)8-13(17)12(10)9-15(14)19-2;;/h7,9,11,13H,3-6,8,16H2,1-2H3;2*1H/t11-,13+;;/m0../s1 |
InChI Key |
NMPGADCRCXKNQF-VZCPBZATSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@H]3C[C@H](CCN3CCC2=C1)N)OC.Cl.Cl |
Canonical SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)N)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.